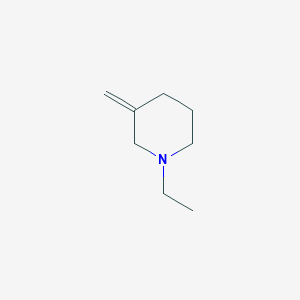
4-methylsulfonylaniline Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to 4-Methylsulfonylaniline, can be achieved through both electrochemical and chemical methods. For instance, electrochemical oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids has been used to synthesize different types of sulfonamide derivatives, yielding N,N-diarylsulfonyl derivatives with significant efficiency (Khazalpour & Nematollahi, 2015). Additionally, the coupling reaction of aryl halides with sulfinic acid salts facilitated by CuI/L-proline catalysis represents another method to produce aryl sulfones, further elaborating on the chemical synthesis aspect of similar compounds (Zhu & Ma, 2005).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Methylsulfonylaniline has been extensively studied. For example, the molecular structures of certain sulfonamide derivatives synthesized via Schiff bases reduction route have been reported, showcasing the importance of intermolecular hydrogen bonding in stabilizing these structures (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
The reactivity of sulfonamide derivatives, including 4-Methylsulfonylaniline Hydrochloride, is influenced by their chemical structure. The process involving the electrochemical synthesis of sulfonamide derivatives highlights the chemical reactivity of these compounds under different conditions (Khazalpour & Nematollahi, 2015).
Physical Properties Analysis
The physical properties of 4-Methylsulfonylaniline Hydrochloride derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. Research on related compounds has provided insights into their hydrophilic nature, molecular weight cutoff, and resistance in different pH levels, offering a glimpse into the physical characteristics that 4-Methylsulfonylaniline Hydrochloride might exhibit (Padaki et al., 2013).
Chemical Properties Analysis
The chemical properties of 4-Methylsulfonylaniline Hydrochloride, such as reactivity with various chemical reagents, stability under different conditions, and its behavior in chemical syntheses, are essential for understanding its potential applications. Studies on similar sulfonamide and sulfone compounds have shed light on their reactivity, providing a basis for understanding the chemical behavior of 4-Methylsulfonylaniline Hydrochloride (Zhu & Ma, 2005).
科学研究应用
- Specific Scientific Field: Pharmacology
- Summary of the Application: 4-methylsulfonylaniline Hydrochloride has been used in the synthesis of new compounds that are potential anti-inflammatory agents . These compounds are expected to selectively inhibit the COX-2 enzyme, which plays a key role in inflammation .
- Methods of Application or Experimental Procedures: A series of 4-methylsulfonylaniline derivatives were synthesized . The acute anti-inflammatory activity of these compounds was evaluated in rats using an egg-white induced edema model of inflammation .
- Results or Outcomes: All tested compounds significantly reduced paw edema, indicating their anti-inflammatory activity . Some of these compounds showed a comparable or even higher effect than diclofenac sodium, a commonly used NSAID .
安全和危害
属性
IUPAC Name |
4-methylsulfonylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.ClH/c1-11(9,10)7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEAGYKSZYLEAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370616 |
Source


|
| Record name | 4-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylsulfonylaniline Hydrochloride | |
CAS RN |
177662-76-9 |
Source


|
| Record name | 4-methylsulfonylaniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Methylsulfonyl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B67403.png)


![2-[(2-Methylphenoxy)methyl]benzeneboronic acid](/img/structure/B67407.png)
